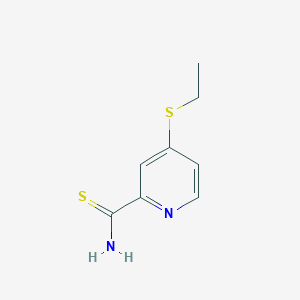

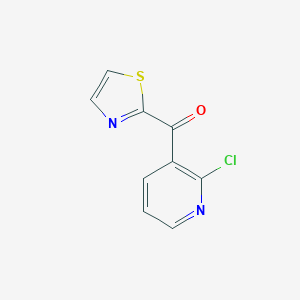

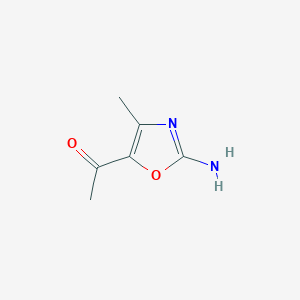

2-Chloro-3-(2-thiazolylcarbonyl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related thiazolylcarbonyl pyridine derivatives involves complex reactions, starting from basic precursors like nicotinamide through processes such as Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis, demonstrating the compound's accessibility through multi-step synthetic routes. A notable method showcased the conversion of 6-dimethoxymethyl-1,2-dihydro-2-oxo-3-pyridinecarbonitrile into a thiazolyl-pyridine derivative using the Hantzsch and Shioiri methods, highlighting the versatility and complexity of its synthesis process (Zuo Hang-dong, 2010).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Chloro-3-(2-thiazolylcarbonyl)pyridine, such as various thiazolo[4,5-b]pyridine derivatives, has been elucidated through techniques like X-ray crystallography. These studies reveal the planarity of the molecules and the orientations of different substituents around the pyridine core, providing insights into the electronic and structural characteristics critical for their reactivity and properties (H. Lan, Min Zheng, Ye Wang, 2019).

Chemical Reactions and Properties

Thiazolylcarbonyl pyridines undergo various chemical reactions, including electrophilic substitution and reactions with cycloalkenes and cycloalkadienes, leading to diverse derivatives. These reactions are influenced by the structure of the alkene, the nature of the halogen, and reaction conditions, showcasing the compound's versatility in synthesizing novel organic structures (R. S. Ishigeev et al., 2020).

Physical Properties Analysis

The physical properties of thiazolylcarbonyl pyridines, including their solvate formations and crystal structures, have been detailed through various spectroscopic and crystallographic studies. These analyses provide valuable information on the compound's stability, solubility, and intermolecular interactions, critical for its application in synthesis and material science (N. Sivakumar et al., 2014).

Chemical Properties Analysis

Investigations into the chemical properties of thiazolylcarbonyl pyridines include studies on their electrochemical behavior, demonstrating high ionization potentials and good electron affinity. Such properties are essential for applications in electronic materials and chemical sensors, indicating the compound's potential beyond its role in synthesis (Chunxia Tan, Ru Feng, Xiaojun Peng, 2007).

Wissenschaftliche Forschungsanwendungen

Photophysical Properties of Cyclopalladated Complexes

Research by Mancilha et al. (2011) explores the cyclopalladation of 4-aryl-2,1,3-benzothiadiazoles, leading to novel complexes with interesting photophysical properties. These complexes exhibit fluorescence in solution at room temperature, attributed to ligand and complex emissions. This study suggests the potential of structurally similar compounds, like 2-Chloro-3-(2-thiazolylcarbonyl)pyridine, in the development of new materials for photophysical applications (Mancilha et al., 2011).

Catalysts in Ethylene Polymerization

Hurtado et al. (2011) have synthesized new bis(azolylcarbonyl)pyridine chromium(III) complexes, demonstrating their effectiveness as catalysts in ethylene polymerization. The structural aspects and catalytic behavior of these complexes underline the importance of pyridine derivatives in catalysis, hinting at the potential utility of compounds like 2-Chloro-3-(2-thiazolylcarbonyl)pyridine in similar catalytic processes (Hurtado et al., 2011).

Regioselective Difunctionalization of Pyridines

Heinz et al. (2021) reported a regioselective 3,4-difunctionalization of 3-chloropyridines, providing a pathway to synthesize various 2,3,4-trisubstituted pyridines. This method, involving lithiation and treatment with Grignard reagents, showcases the reactivity of chloropyridines towards functionalization, suggesting potential synthetic applications for 2-Chloro-3-(2-thiazolylcarbonyl)pyridine in generating diverse pyridine-based structures (Heinz et al., 2021).

Synthesis and Antimicrobial Activity

Naganagowda and Petsom (2011) explored the synthesis and antimicrobial activity of new quinazolinone derivatives starting from 3-chloro-1-benzothiophene-2-carbonylchloride. Their work emphasizes the significance of chloro-substituted pyridine derivatives in developing compounds with potential antimicrobial properties, pointing towards possible research directions for 2-Chloro-3-(2-thiazolylcarbonyl)pyridine in the realm of medicinal chemistry (Naganagowda & Petsom, 2011).

Antimicrobial and Antioxidant Activities

Flefel et al. (2018) synthesized novel pyridine and fused pyridine derivatives, evaluating their antimicrobial and antioxidant activities. This study showcases the potential of pyridine-based compounds in pharmaceutical applications, suggesting areas where 2-Chloro-3-(2-thiazolylcarbonyl)pyridine could be explored for similar bioactive properties (Flefel et al., 2018).

Eigenschaften

IUPAC Name |

(2-chloropyridin-3-yl)-(1,3-thiazol-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2OS/c10-8-6(2-1-3-11-8)7(13)9-12-4-5-14-9/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQGOPOUPHASIJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C(=O)C2=NC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50632557 |

Source

|

| Record name | (2-Chloropyridin-3-yl)(1,3-thiazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50632557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-(2-thiazolylcarbonyl)pyridine | |

CAS RN |

191220-43-6 |

Source

|

| Record name | (2-Chloropyridin-3-yl)(1,3-thiazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50632557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Methylpyridin-2-yl)amino]-4-oxobutanoic acid](/img/structure/B70115.png)

![2-([2-[(4-Chlorophenyl)sulfonyl]ethyl]thio)aniline](/img/structure/B70137.png)

![4-ethoxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol](/img/structure/B70138.png)